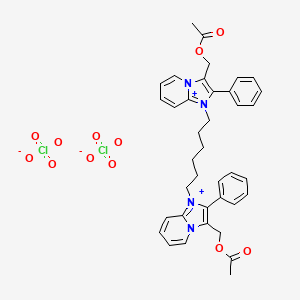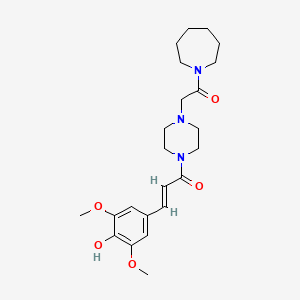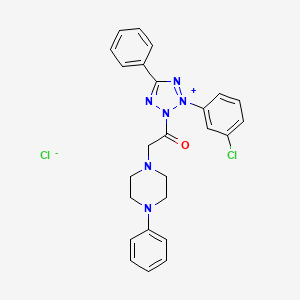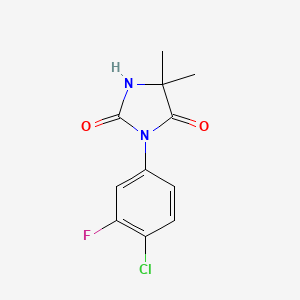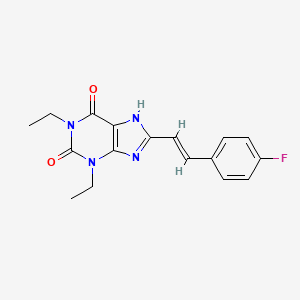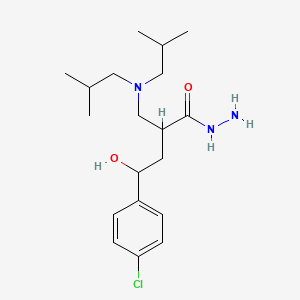
alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanoic acid hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanoic acid hydrazide is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanoic acid hydrazide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core benzenebutanoic acid structure, followed by the introduction of the chloro and hydroxy groups. The final steps involve the addition of the bis(2-methylpropyl)amino group and the hydrazide moiety. Common reagents used in these reactions include para-toluenesulfonic acid for ring closure and various oxidizing and reducing agents .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanoic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichromate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the chloro group can introduce various functional groups.
Aplicaciones Científicas De Investigación
Alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanoic acid hydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanoic acid hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Shares the bis(2-methylpropyl) group but differs in its overall structure and functional groups.
Alpha-amino acids: Contain an amino group on the alpha carbon but lack the complex structure of the target compound.
Uniqueness
Alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanoic acid hydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
124500-14-7 |
|---|---|
Fórmula molecular |
C19H32ClN3O2 |
Peso molecular |
369.9 g/mol |
Nombre IUPAC |
2-[[bis(2-methylpropyl)amino]methyl]-4-(4-chlorophenyl)-4-hydroxybutanehydrazide |
InChI |
InChI=1S/C19H32ClN3O2/c1-13(2)10-23(11-14(3)4)12-16(19(25)22-21)9-18(24)15-5-7-17(20)8-6-15/h5-8,13-14,16,18,24H,9-12,21H2,1-4H3,(H,22,25) |
Clave InChI |
ZFURMIQXQIBYKD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CC(C)C)CC(CC(C1=CC=C(C=C1)Cl)O)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)
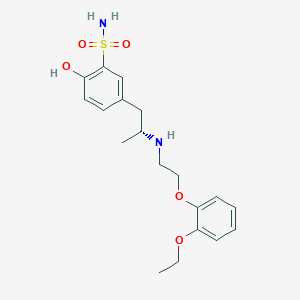

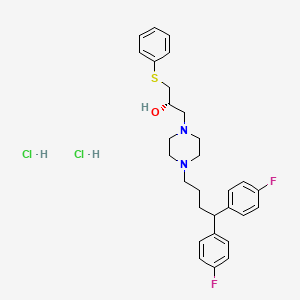
![18-Dodecylnonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione](/img/structure/B12757610.png)



